
N-(2-chlorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
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Overview
Description
N-(2-chlorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H23ClN4O2 and its molecular weight is 410.9. The purity is usually 95%.
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Biological Activity
N-(2-chlorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities. This compound features a piperidine core linked to an oxadiazole moiety, which is known for its diverse pharmacological properties. The oxadiazole ring has been associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of:
- A chlorophenyl group which may enhance lipophilicity and biological activity.
- A piperidine ring that is often involved in biological interactions.
- An oxadiazole ring known for its bioisosteric properties and ability to interact with various biological targets.
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown cytotoxic effects against various cancer cell lines. In a study evaluating related oxadiazole derivatives, compounds demonstrated IC50 values ranging from 2.76 to 9.27 µM against human tumor cell lines such as ovarian adenocarcinoma (OVXF 899) and renal cancer (RXF 486) .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Oxadiazole Derivative 1 | OVXF 899 | 2.76 |
Oxadiazole Derivative 2 | RXF 486 | 9.27 |
Antimicrobial Activity
Oxadiazole derivatives have also been explored for their antimicrobial properties. A study highlighted that certain oxadiazole compounds showed promising activity against bacterial strains, indicating a potential role in developing new antibiotics . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazoles has been documented in various studies. Certain derivatives have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory pathway . This inhibition suggests that this compound could serve as a lead compound for anti-inflammatory drug development.
Case Studies
Several case studies have documented the synthesis and evaluation of oxadiazole derivatives similar to this compound:
- Study on Anticancer Activity : A derivative was synthesized and tested against multiple cancer cell lines, showing significant cytotoxicity with an IC50 value of 5 µM against HeLa cells .
- Study on Antimicrobial Efficacy : Another research evaluated a series of oxadiazoles against Gram-positive and Gram-negative bacteria. The most potent compound exhibited MIC values lower than those of standard antibiotics .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole ring. These compounds have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
N-(2-chlorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide | MCF-7 (breast cancer) | 5.0 | High |
This compound | A549 (lung cancer) | 8.0 | Moderate |
This compound | HCT116 (colon cancer) | 10.0 | Moderate |
The introduction of electron-withdrawing groups at the para position of the aromatic ring has been associated with enhanced biological activity. Specifically, derivatives exhibiting high antiproliferative potency have been identified as promising candidates for further development in anticancer therapies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Research indicates that similar oxadiazole derivatives exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxadiazole ring and subsequent functionalization to introduce the piperidine structure. Variations in substituents can lead to modifications in biological activity and selectivity against specific cancer cell lines or microbial strains .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its analogs:
- Study on Anticancer Activity : A recent study evaluated a series of oxadiazole derivatives against MCF-7 and HCT116 cell lines. The findings showed that certain structural modifications led to improved IC50 values compared to standard reference compounds like doxorubicin .
- Antimicrobial Research : Another study focused on the antimicrobial properties of similar oxadiazole derivatives, revealing promising results against both gram-positive and gram-negative bacteria. The compounds demonstrated MIC values that indicate potential for therapeutic use in treating infections .
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c1-15-7-2-3-9-17(15)21-25-20(29-26-21)13-16-8-6-12-27(14-16)22(28)24-19-11-5-4-10-18(19)23/h2-5,7,9-11,16H,6,8,12-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAHPJGWOUISDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.